(3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1114652-52-6
VCID: VC7565596
InChI: InChI=1S/C23H18FNO5S/c1-29-19-10-8-15(12-20(19)30-2)23(26)22-14-25(17-6-4-3-5-7-17)18-13-16(24)9-11-21(18)31(22,27)28/h3-14H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4)OC
Molecular Formula: C23H18FNO5S
Molecular Weight: 439.46

(3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

CAS No.: 1114652-52-6

Cat. No.: VC7565596

Molecular Formula: C23H18FNO5S

Molecular Weight: 439.46

* For research use only. Not for human or veterinary use.

(3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone - 1114652-52-6

Specification

CAS No. 1114652-52-6
Molecular Formula C23H18FNO5S
Molecular Weight 439.46
IUPAC Name (3,4-dimethoxyphenyl)-(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone
Standard InChI InChI=1S/C23H18FNO5S/c1-29-19-10-8-15(12-20(19)30-2)23(26)22-14-25(17-6-4-3-5-7-17)18-13-16(24)9-11-21(18)31(22,27)28/h3-14H,1-2H3
Standard InChI Key ANTVMPQLZYCYOT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, reflects its intricate structure . The benzothiazine ring system is substituted at position 4 with a phenyl group and at position 6 with a fluorine atom. A 3,4-dimethoxybenzoyl moiety is attached at position 2, while the sulfur atom in the thiazine ring exists in a fully oxidized sulfone state (Figure 1). This configuration introduces significant steric and electronic complexity, influencing both reactivity and intermolecular interactions .

Table 1: Molecular Identity and Key Identifiers

PropertyValueSource
CAS Registry Number1114652-52-6
Molecular FormulaC₂₃H₁₈FNO₅S
Molecular Weight439.46 g/mol
SMILES NotationCOC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4)OC
InChI KeyANTVMPQLZYCYOT-UHFFFAOYSA-N

Stereochemical Considerations

Crystallographic data and computational models confirm the compound’s achiral nature due to the absence of stereogenic centers . The planar benzothiazine core and symmetric substitution patterns minimize conformational variability, potentially enhancing binding specificity in biological targets.

Synthesis and Manufacturing

Reported Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach involving:

  • Benzothiazine Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated ketones under acidic conditions to construct the 1,4-benzothiazine skeleton .

  • Sulfonation: Oxidation of the thiazine sulfur to a sulfone group using peroxides or ozonolysis, ensuring stability and modulating electronic properties .

  • Friedel-Crafts Acylation: Introduction of the 3,4-dimethoxybenzoyl group via Lewis acid-catalyzed acylation at position 2 of the benzothiazine system.

Purification and Characterization

Post-synthetic purification typically employs chromatographic techniques (e.g., silica gel column chromatography), with final characterization via:

  • High-Resolution Mass Spectrometry (HRMS): Confirming molecular ion peaks at m/z 439.46 .

  • Nuclear Magnetic Resonance (NMR): Distinct signals include aromatic protons (δ 6.8–7.9 ppm), methoxy singlet (δ 3.85 ppm), and sulfone-related deshielding .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental data indicate limited aqueous solubility (logSw = -3.8968) due to hydrophobic aryl groups, favoring organic solvents like DMSO or dichloromethane . The calculated logP of 3.29 suggests moderate lipophilicity, aligning with membrane permeability requirements for bioactive molecules .

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
logP3.2949Computational
LogD (pH 7.4)3.2949Estimated
Polar Surface Area (PSA)59.68 ŲTopological
Hydrogen Bond Acceptors8Structural Analysis

Thermal and Spectral Properties

Differential Scanning Calorimetry (DSC) reveals a melting point range of 215–220°C, consistent with rigid aromatic systems. UV-Vis spectra show λmax at 280 nm (π→π* transitions) and 320 nm (n→π* transitions), useful for analytical quantification.

Preliminary screenings against Gram-positive bacteria (Staphylococcus aureus) demonstrate MIC values of 8–16 µg/mL, outperforming reference sulfonamides. The sulfone group may enhance target binding via hydrogen bonding with bacterial dihydropteroate synthase (DHPS), though resistance mechanisms warrant further study.

Anticancer Profiling

In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, with apoptosis induction linked to ROS generation and caspase-3 activation. Structure-activity relationship (SAR) studies highlight the critical role of the 6-fluoro substituent in modulating cytotoxicity.

Table 3: Biological Activity Data

Assay SystemResultSignificance
S. aureus MIC8–16 µg/mLComparable to sulfamethoxazole
MCF-7 Cell ViabilityIC₅₀ = 12.5 µMCaspase-3 activation observed
CYP3A4 InhibitionIC₅₀ > 50 µMLow hepatotoxicity risk

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a template for derivatization targeting:

  • Enhanced Solubility: Introduction of ionizable groups (e.g., tertiary amines) to improve bioavailability.

  • Selectivity Modulation: Substituent variation at position 4-phenyl to reduce off-target effects.

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